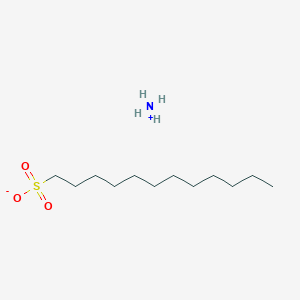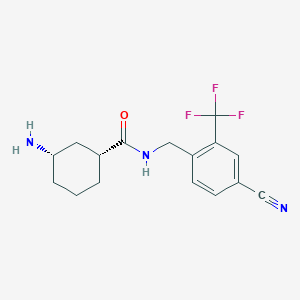
6-(Pyrrolidin-1-yl)nicotinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Pyrrolidin-1-yl)nicotinimidamide is a compound that features a pyrrolidine ring attached to a nicotinimidamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-yl)nicotinimidamide typically involves the reaction of nicotinic acid derivatives with pyrrolidine under specific conditions. One common method is the cyclization of nicotinic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 6-(Pyrrolidin-1-yl)nicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the nicotinimidamide structure.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
科学的研究の応用
6-(Pyrrolidin-1-yl)nicotinimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antitumor properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of 6-(Pyrrolidin-1-yl)nicotinimidamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with biological macromolecules, leading to the modulation of enzyme activity or receptor binding. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
類似化合物との比較
- 6-(Pyrrolidin-1-yl)nicotinaldehyde
- 6-(Pyrrolidin-1-yl)pyridine-3-carboxaldehyde
- 6-(Pyrrolidin-1-yl)-2(1H)-pyridinone
Comparison: 6-(Pyrrolidin-1-yl)nicotinimidamide is unique due to its specific structure, which combines the nicotinimidamide moiety with a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its uniqueness in scientific research and industrial applications.
特性
分子式 |
C10H14N4 |
|---|---|
分子量 |
190.25 g/mol |
IUPAC名 |
6-pyrrolidin-1-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C10H14N4/c11-10(12)8-3-4-9(13-7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H3,11,12) |
InChIキー |
ODFQDBVKPBIKBH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)

![Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12947857.png)
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)

![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)


